2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione
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Description
2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione, more commonly known as “ACHI”, is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. ACHI has been studied for its potential applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Applications in Chemical Synthesis
Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives Researchers have developed new methods for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. The synthesis involves epoxidation, followed by the opening of the epoxide with various nucleophiles to yield amino and triazole derivatives. Additionally, hydroxyl analogues were produced, with the hydroxyl groups subsequently converted to acetate (Tan et al., 2016).
Structural and Molecular Studies The synthesis and structural analysis of two N-aminoimides were carried out, revealing noncentrosymmetric crystals with distinct N-amine group environments and the formation of single or bifurcated N-H...O hydrogen bonds. The study provides insights into the electrostatic interactions and spatial arrangements of these compounds (Struga et al., 2007).
Applications in Material Science
Development of Mesogenic Schiff Bases Isoindoline-1,3-dione based mesogenic Schiff bases were synthesized and their molecular structures and thermal behavior were studied. These compounds exhibited enantiotropic liquid crystalline behavior and were found to have significant potential in material science due to their distinct mesophase characteristics (Dubey et al., 2018).
Applications in Medicine and Biology
Investigating Chemotherapeutic Potential Researchers synthesized novel azaimidoxy compounds, including 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, and screened them for antimicrobial activities. This study aimed to explore the possibility of using these derivatives as potential chemotherapeutic agents, marking a significant stride in the field of medicinal chemistry (Jain et al., 2006).
properties
IUPAC Name |
2-[(3-amino-5-chloro-4-hydroxyphenyl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-11-5-8(6-12(17)13(11)19)7-18-14(20)9-3-1-2-4-10(9)15(18)21/h1-6,19H,7,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCPTMBJHXPFIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C(=C3)Cl)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152194 |
Source
|
Record name | 2-[(3-Amino-5-chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
696650-05-2 |
Source
|
Record name | 2-[(3-Amino-5-chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696650-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Amino-5-chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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